REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]2[C:16](=[CH:17][CH:18]=1)[NH:15][C:14]1[CH2:13][C:8]3(OCC[O:9]3)[CH2:7][CH2:6][C:5]2=1.C>CO>[F:1][C:2]1[CH:3]=[C:4]2[C:16](=[CH:17][CH:18]=1)[NH:15][C:14]1[CH2:13][C:8](=[O:9])[CH2:7][CH2:6][C:5]2=1
|
Name
|
6-fluoro-1,3,4,9-tetrahydrospiro[carbazole-2,2′-[1,3]dioxolane]
|
Quantity
|
6.058 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C2C=3CCC4(OCCO4)CC3NC2=CC1
|
Name
|
crude product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The title compound was prepared
|
Type
|
FILTRATION
|
Details
|
filtered over Celite
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
the off white solid collected
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C2C=3CCC(CC3NC2=CC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.297 g | |
YIELD: CALCULATEDPERCENTYIELD | 26.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |